
N-(1,3-ジオキソイソインドリン-4-イル)-1-トシルピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide” is a compound that falls under the category of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives . These derivatives have been developed through green and eco-friendly synthesis . They have been evaluated for activity against TNF-α in vitro .
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . This process is carried out under catalyst-free conditions using water as an eco-friendly solvent . The reactions involve simple work-up and have been reported to yield high results .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives are condensation reactions . These reactions occur between N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines .科学的研究の応用
抗がん活性
この化合物は、抗がん剤としての可能性により注目を集めています。研究者は、炎症と免疫応答の重要な調節因子である腫瘍壊死因子アルファ(TNF-α)に対するその効果を調べてきました。 特に、化合物6dは、10μMの濃度でTNF-αの有意な阻害を示しました 。その作用機序と特定のがん種に対する有効性に関するさらなる調査が必要です。
グリーン合成と環境に優しいアプローチ
N-(1,3-ジオキソイソインドリン-4-イル)-1-トシルピペリジン-4-カルボキサミドの合成は、その環境に優しいアプローチが際立っています。これは、触媒なしの条件下で水を溶媒として使用して開発されました。 このグリーン合成法は、化学汚染を削減するだけでなく、資源を節約します 。
薬理学的性質
抗がんの可能性を超えて、この化合物は、さまざまな薬理学的性質を持つフタルイミド類に属します。これらには、抗炎症、抗マイコバクテリア、鎮痛、抗けいれん作用が含まれます。 さらに、フタルイミド誘導体は、免疫調節剤、血管新生阻害剤、前立腺がんおよび多発性骨髄腫に対する薬剤として研究されてきました 。
計算モデリングとドッキング研究
分子ドッキングシミュレーションは、N-(1,3-ジオキソイソインドリン-4-イル)-1-トシルピペリジン-4-カルボキサミドと関連するタンパク質標的との結合親和性を予測できます。これらの研究は、分子レベルでの相互作用に関する洞察を提供します。
要約すると、この化合物は、がん研究、グリーン合成、薬理学において可能性を秘めています。その多面的な用途は、前臨床および臨床研究におけるさらなる探求と検証を正当化します。 研究者は、さまざまな疾患の文脈におけるそのメカニズム、安全性プロファイル、および治療効果を調査し続ける必要があります 。具体的な質問がある場合、または詳細が必要な場合は、お気軽にお問い合わせください! 😊
将来の方向性
The future directions for “N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide” and its related compounds could involve further development and exploration of their uses in the field . They have shown potential in biological evaluations, particularly in activity against TNF-α , suggesting they could be valuable leads in related research.
作用機序
Target of Action
The primary target of the compound N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide interacts with its target, the enzyme NUDT5, at a molecular level . The compound has been shown to have a high molecular binding energy, which suggests a strong interaction with the enzyme .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide with NUDT5 affects the hormone signaling pathway in breast cancer cells . The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide’s action include cytotoxicity against MCF7 cells . Among a series of synthesized compounds, some have shown to be effectively cytotoxic against these cells .
Action Environment
It’s worth noting that the compound was synthesized using water as an environmentally friendly solvent , which could potentially influence its stability and efficacy.
生化学分析
Biochemical Properties
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as tumor necrosis factor-alpha (TNF-α), which is a key regulator of the inflammatory cascade . The interaction between N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide and TNF-α involves binding to the active site of the enzyme, thereby preventing its activity and subsequent signaling pathways. Additionally, this compound has been found to interact with other biomolecules, including various cytokines and receptors, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting TNF-α, N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide can reduce inflammation and modulate immune responses . Furthermore, this compound affects the expression of genes involved in inflammatory and immune responses, leading to altered cellular functions. The impact on cellular metabolism includes changes in energy production and utilization, as well as the modulation of metabolic pathways involved in inflammation and immune regulation.
Molecular Mechanism
The molecular mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound binds to the active site of TNF-α, preventing its interaction with its receptors and subsequent signaling pathways . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide may interact with other enzymes and receptors, modulating their activity and influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of TNF-α and other inflammatory mediators, resulting in prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits TNF-α and reduces inflammation without causing significant adverse effects . At higher doses, N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate inflammation and immune responses. The compound’s inhibition of TNF-α affects metabolic flux and the levels of metabolites involved in inflammatory processes . Additionally, N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide may influence the activity of other enzymes and metabolic pathways, further modulating cellular responses and metabolic homeostasis.
Transport and Distribution
The transport and distribution of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide within cells is influenced by its interactions with intracellular proteins and organelles, affecting its efficacy and function.
Subcellular Localization
The subcellular localization of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide within the cell influences its interactions with biomolecules and its ability to modulate cellular processes.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-5-7-15(8-6-13)30(28,29)24-11-9-14(10-12-24)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,14H,9-12H2,1H3,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBSPIVZIPECJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
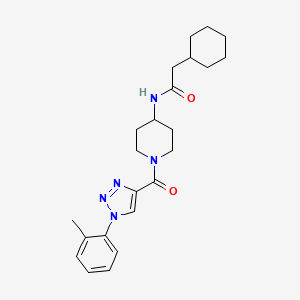
![2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2590406.png)
![N-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2590409.png)

![2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2590411.png)
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2590412.png)
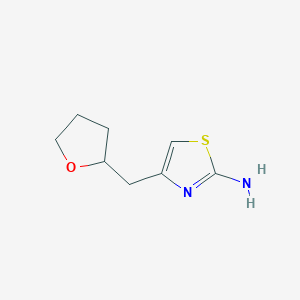
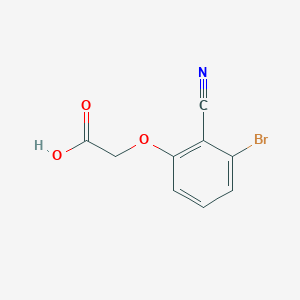
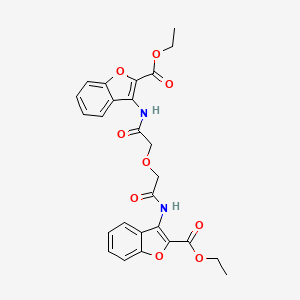
![Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate](/img/structure/B2590421.png)
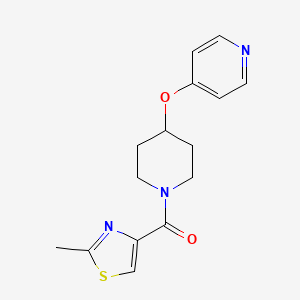
![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2590426.png)
![2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)propanamide](/img/structure/B2590427.png)
